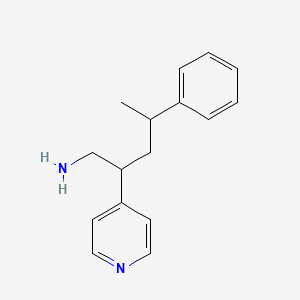

4-Phenyl-2-(pyridin-4-yl)pentan-1-amine

Beschreibung

4-Phenyl-2-(pyridin-4-yl)pentan-1-amine is a secondary amine featuring a pentan-1-amine backbone substituted with a phenyl group at the 4-position and a pyridin-4-yl group at the 2-position. This compound is of interest in medicinal chemistry and organic synthesis due to its hybrid aromatic structure, which may confer unique binding properties in biological systems. However, commercial availability challenges are noted, as it is listed as discontinued in product catalogs .

Eigenschaften

CAS-Nummer |

1306605-43-5 |

|---|---|

Molekularformel |

C16H20N2 |

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

4-phenyl-2-pyridin-4-ylpentan-1-amine |

InChI |

InChI=1S/C16H20N2/c1-13(14-5-3-2-4-6-14)11-16(12-17)15-7-9-18-10-8-15/h2-10,13,16H,11-12,17H2,1H3 |

InChI-Schlüssel |

TVVIEDYJMOQCNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(CN)C1=CC=NC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine typically involves the reaction of 4-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction of the nitrile group to the corresponding amine using hydrogen gas and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-2-(pyridin-4-yl)pentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Molecular Properties

The compound’s structural analogues primarily differ in substituent groups and backbone modifications. Key examples include:

Key Observations:

- Backbone Flexibility : The pentan-1-amine backbone is retained in most analogues, but substituents like pyridinyl (electron-deficient) vs. phenyl (electron-rich) influence electronic properties and solubility .

- Salt Forms : Hydrochloride derivatives (e.g., 1-(Pyridin-4-yl)pentan-1-amine dihydrochloride) enhance stability and aqueous solubility compared to free amines .

Functional Group Impact on Reactivity

- Pyridinyl vs. Piperidinyl : Pyridinyl groups (aromatic, planar) may enhance π-π stacking in drug-receptor interactions, whereas piperidinyl groups (saturated, flexible) could improve metabolic stability .

- Sulfamoyl and Dioxoisoindolinyl Groups : These in introduce hydrogen-bonding capabilities, expanding utility in enzyme inhibition or probe design .

Biologische Aktivität

4-Phenyl-2-(pyridin-4-yl)pentan-1-amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine features a pentan-1-amine backbone with a phenyl group at one end and a pyridine ring at the second carbon. This unique configuration allows for various interactions with biological macromolecules, influencing its biological activity.

The mechanism of action for 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine involves its binding to specific enzymes or receptors. The compound can interact through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which modulate the activity of these targets. The specific pathways influenced depend on the biological context and target involved .

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, high-throughput screening against Mycobacterium tuberculosis revealed that related compounds with similar structures exhibited modest activity, suggesting that 4-Phenyl-2-(pyridin-4-yl)pentan-1-amine may also possess antimicrobial effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. The presence of the pyridine moiety is particularly significant as it can enhance binding affinity to enzyme active sites. Research indicates that modifications in the structure can affect the inhibitory potency against specific enzymes, which is critical for drug design .

Study on Structure-Activity Relationships (SAR)

A study focusing on SAR demonstrated that structural modifications significantly influence biological activity. For example, analogs with different substituents on the phenyl or pyridine rings were synthesized and tested for their ability to activate Toll-like receptor 8 (TLR8), a key player in immune response. Some analogs showed promising activity while others did not, indicating that careful design is essential for optimizing biological effects .

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic potential of this compound. These studies often involve evaluating the compound's efficacy in animal models of disease, where it has shown promise in modulating immune responses and exhibiting anti-inflammatory properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.